molecular formula C14H9F3N2O B12868928 3-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine

3-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12868928
M. Wt: 278.23 g/mol
InChI Key: NOLKHVYNCDSLJV-UHFFFAOYSA-N
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Description

3-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a pyrrolo[2,3-b]pyridine core substituted with a phenyl group at the 3-position and a trifluoromethoxy group at the 4-position. These substitutions impart distinct electronic and steric properties to the molecule, making it a valuable candidate for research and development in chemistry, biology, and materials science.

Properties

Molecular Formula

C14H9F3N2O

Molecular Weight

278.23 g/mol

IUPAC Name

3-phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C14H9F3N2O/c15-14(16,17)20-11-6-7-18-13-12(11)10(8-19-13)9-4-2-1-3-5-9/h1-8H,(H,18,19)

InChI Key

NOLKHVYNCDSLJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=NC=CC(=C23)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step procedures starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-bromo-3-nitropyridine with phenylboronic acid in the presence of a palladium catalyst can yield the desired product through a Suzuki-Miyaura coupling reaction . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes are streamlined to ensure high purity of the final product, which is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of nitro groups to amines.

    Substitution: Nucleophilic substitution reactions are possible, especially at the positions adjacent to the trifluoromethoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

Mechanism of Action

The mechanism of action of 3-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethoxy group enhances its lipophilicity and stability, allowing it to effectively interact with hydrophobic pockets in proteins and enzymes . This interaction can modulate the activity of these biological targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine stands out due to its unique combination of a pyrrolo[2,3-b]pyridine core with phenyl and trifluoromethoxy substitutions. This combination imparts distinct electronic properties, making it a valuable compound for various applications, particularly in the development of new materials and bioactive molecules.

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